molecular formula C5H9NO3 B8432246 monoethyl N-methyloxalamic acid

monoethyl N-methyloxalamic acid

Cat. No.: B8432246
M. Wt: 131.13 g/mol
InChI Key: ZCGJRLXCWZCTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monoethyl N-methyloxalamic acid is an oxalic acid derivative characterized by an ethyl ester group and an N-methylamide substituent. Its structure can be inferred as ethyl hydrogen (N-methyloxalamate), combining features of oxalic acid monoethyl ester (monoethyl oxalate) and an N-methylated amide moiety.

Key properties, such as solubility, stability, and reactivity, would depend on the interplay between its ester and amide groups.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2-[ethyl(methyl)amino]-2-oxoacetic acid

InChI

InChI=1S/C5H9NO3/c1-3-6(2)4(7)5(8)9/h3H2,1-2H3,(H,8,9)

InChI Key

ZCGJRLXCWZCTOU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Monoethyl Oxalate (Oxalic Acid Monoethyl Ester)

Structure : Ethyl ester of oxalic acid (C₄H₆O₄).
Key Features :

  • Simpler structure lacking the N-methylamide group.
  • Used as a precursor in organic synthesis, particularly for hydroxamic acids .

Adipic Acid Monoethyl Ester

Structure : Ethyl ester of adipic acid (C₈H₁₄O₄).
Key Features :

  • Longer aliphatic chain (six-carbon backbone) compared to oxalic acid derivatives.
  • Applications in polymer research and as a plasticizer precursor . Regulatory Status: Classified as non-hazardous, enhancing its utility in industrial settings .

Malonamate Derivatives (e.g., N-[2-(6-Methoxy)benzothiazolyl] Malonamic Acid)

Structure : Malonic acid derivatives with heterocyclic amine substituents.
Key Features :

  • Demonstrated antiinflammatory activity in carrageenin-induced edema models (e.g., compound 23 , IC₅₀ ~15 μM) .
  • Synthesis via condensation of amines with malonic acid monoethyl ester, followed by hydrolysis .

N-Methylalanine (as a Structural Analog)

Structure: Methylated derivative of alanine (C₄H₉NO₂). Key Features:

  • Highlights the role of N-methylation in altering bioavailability and metabolic stability, a feature relevant to monoethyl N-methyloxalamic acid’s design .

Data Table: Comparative Analysis of Compounds

Compound CAS Number Molecular Formula Functional Groups Key Applications
This compound* Not reported C₅H₉NO₄ Ester, N-methylamide Hypothesized: Enzyme inhibition, drug design
Monoethyl Oxalate [Data missing] C₄H₆O₄ Ester Synthetic intermediate
Adipic Acid Monoethyl Ester Not provided C₈H₁₄O₄ Ester Polymer research
N-[2-(6-Methoxy)benzothiazolyl] Malonamic Acid Not provided C₁₁H₁₀N₂O₄S Amide, carboxylic acid Antiinflammatory agent

*Structure inferred from analogous compounds.

Notes and Limitations

  • Research Gaps : Specific bioactivity, pharmacokinetics, and toxicity data are absent in the provided evidence. Further in vitro and in vivo studies are required.
  • Synthesis Challenges : Scalability and yield optimization for EDC·HCl-mediated coupling need exploration .

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